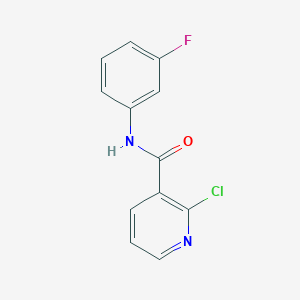

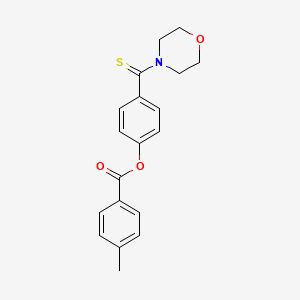

![molecular formula C12H12N4O2S B5541001 1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)

1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one, also known as BZIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including drug discovery, biochemistry, and molecular biology. In

Applications De Recherche Scientifique

Synthesis and Biological Activity

Benzimidazole derivatives are synthesized for various biological studies. One study focused on benzimidazole-based Schiff base copper(II) complexes, highlighting their DNA binding capabilities, cellular DNA lesion effects, and cytotoxicity against several cancer cell lines, suggesting potential applications in cancer research and therapy (Paul et al., 2015). Similarly, benzimidazole derivatives have been explored for their adsorption and corrosion inhibition performance, which is significant for materials science and engineering applications (Ech-chihbi et al., 2020).

Anticancer Agents

The synthesis of new benzimidazole–thiazole derivatives has shown promising anticancer activity against various cancerous cell lines, indicating their potential as therapeutic agents (Nofal et al., 2014). This is further supported by another study on 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, which exhibited significant antimicrobial activity and cytotoxicity towards human colorectal cell lines, showcasing their dual utility in microbial resistance and cancer treatment (Yadav et al., 2017).

Antimicrobial and Corrosion Inhibition

Several studies have demonstrated the antimicrobial action of benzimidazole derivatives, suggesting their application in fighting bacterial and fungal infections. For example, the antimicrobial activity of specific benzimidazole compounds against various pathogens emphasizes their potential in developing new antimicrobial agents (Ch, 2022). Additionally, benzimidazole derivatives have been investigated for their corrosion inhibition potential, offering valuable insights for the chemical industry in protecting materials against corrosion (Rouifi et al., 2020).

Mécanisme D'action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse therapeutic effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives inhibit enzymes, while others may bind to receptors, altering their activity .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, bacterial and viral infections, and more .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability . They are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include effects such as inhibition of cell growth, reduction of inflammation, and killing of bacteria or viruses .

Propriétés

IUPAC Name |

1-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c17-10(16-6-5-13-12(16)18)7-19-11-14-8-3-1-2-4-9(8)15-11/h1-4H,5-7H2,(H,13,18)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLDXGLXDZJRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5540940.png)

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)

![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)

![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)